Azd 2563; azd 5847
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Overview
Description
Posizolid is an oxazolidinone antibiotic that was under investigation by AstraZeneca for the treatment of bacterial infections. It is known for its ability to inhibit a wide range of Gram-positive bacteria, including multiresistant strains . Posizolid works by inhibiting bacterial protein synthesis, making it a potent antibacterial agent .
Preparation Methods
The synthesis of Posizolid involves several steps. One method includes the activation of a phosphate mono-ester using triphenylphosphine and 2,2’-Dithiodipyridine in the presence of triethylamine base and excess imidazole . This process is typically carried out in anhydrous pyridine or N,N-dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Posizolid undergoes various chemical reactions, including:
Oxidation: Posizolid can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: Posizolid can undergo substitution reactions, particularly involving its oxazolidinone ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Posizolid has been primarily studied for its antibacterial properties. It has shown efficacy against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other multiresistant strains . Its unique mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis, makes it a valuable tool in the fight against bacterial infections .
In addition to its antibacterial applications, Posizolid has been investigated for its potential use in treating tuberculosis. Studies have shown that it exhibits bactericidal activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment .
Mechanism of Action
Posizolid exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The compound’s ability to target the ribosomal RNA makes it effective against bacteria that have developed resistance to other protein synthesis inhibitors .
Comparison with Similar Compounds
Posizolid belongs to the oxazolidinone class of antibiotics, which includes other compounds such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Tedizolid, and Delpazolid . Compared to these compounds, Posizolid has shown similar efficacy in vitro and in vivo against Gram-positive bacteria and Mycobacterium tuberculosis . its development was halted early, and it did not reach the market like some of its counterparts .
Linezolid: The first oxazolidinone approved for clinical use, effective against a wide range of Gram-positive bacteria.
Sutezolid: Similar to Posizolid, it has shown promise in treating tuberculosis.
Tedizolid: A newer oxazolidinone with improved potency and safety profile compared to Linezolid.
Posizolid’s uniqueness lies in its specific binding to the 23S ribosomal RNA, which provides a distinct mechanism of action compared to other antibiotics .
Properties
Molecular Formula |
C21H21F2N3O7 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(4R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 |
InChI Key |
JNSPVROPDISGLS-PBHICJAKSA-N |
Isomeric SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3[C@@H](COC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O |
Canonical SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O |
Origin of Product |
United States |
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